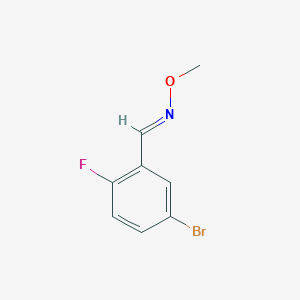

1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCABLQBLYCGYBH-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluoro 5 Bromophenyl N Methoxymethanimine

Precursor Synthesis and Optimization

2-Fluoro-5-bromobenzaldehyde is a critical intermediate, and its synthesis has been approached through various methods, primarily involving the regioselective bromination of a fluorinated benzene (B151609) ring.

The synthesis of the key precursor, 2-Fluoro-5-bromobenzaldehyde, typically begins with o-fluorobenzaldehyde. The halogenation strategy involves an electrophilic aromatic substitution, where a bromine atom is introduced onto the fluorobenzaldehyde ring.

Alternative strategies can involve the synthesis of the fluorobenzaldehyde moiety itself. One such method is halogen-exchange fluorination, where a more readily available chlorobenzaldehyde can be converted to its fluoro-analogue. This approach often utilizes a fluoride (B91410) source and may be performed under solvent-free conditions or in specific solvents to achieve high yield and selectivity.

Another pathway to 2-Fluoro-5-bromobenzaldehyde starts from 1-bromo-4-fluorobenzene. This route involves a lithiation step at a low temperature, followed by reaction with a formylating agent like methyl formate (B1220265) to introduce the aldehyde group. This method specifically places the aldehyde group ortho to the fluorine atom.

The key challenge in synthesizing 2-Fluoro-5-bromobenzaldehyde is achieving the correct placement of the bromine atom. The regioselectivity of the electrophilic bromination of o-fluorobenzaldehyde is directed by the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-directing group, while the aldehyde group is a meta-directing group. Both substituents synergistically direct the incoming electrophile (bromine) to the 5-position, which is para to the fluorine and meta to the aldehyde. This alignment results in a high degree of regioselectivity for the desired product.

Several methods have been developed to carry out this transformation effectively. These approaches typically involve a brominating agent and a catalyst. google.compatsnap.com Lewis acids such as anhydrous aluminum trichloride (B1173362) (AlCl₃) and zinc bromide (ZnBr₂) are commonly employed as catalysts to increase the electrophilicity of the brominating agent. google.compatsnap.com Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and potassium bromate (B103136) (KBrO₃). google.compatsnap.comchemicalbook.com The choice of solvent, catalyst, and brominating agent can be optimized to maximize yield and purity. google.compatsnap.com

For instance, one documented method involves reacting o-fluorobenzaldehyde with N-bromosuccinimide in concentrated sulfuric acid with anhydrous aluminum trichloride as a catalyst, yielding the product in 80% yield. patsnap.com Another approach uses bromine with zinc bromide in dichloroethane, resulting in a 75% yield. patsnap.com A third method employs potassium bromate in an aqueous sulfuric acid solution, achieving an 88% yield. patsnap.comchemicalbook.com

| Brominating Agent | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

| N-Bromosuccinimide | AlCl₃ / conc. H₂SO₄ | 80 | 98 | patsnap.com |

| Bromine | ZnBr₂ / Dichloroethane | 75 | 99 | google.compatsnap.com |

| Potassium Bromate | 65% aq. H₂SO₄ | 88 | 97 | patsnap.comchemicalbook.com |

Other synthetic routes include the oxidation of 2-bromo-5-fluorobenzyl alcohol using oxidizing agents like manganese dioxide (MnO₂) in dichloromethane, which has been reported to produce the aldehyde in high yield. chemicalbook.com

The second precursor required for the final condensation step is O-methylhydroxylamine, also known as methoxyamine. It is typically used in its hydrochloride salt form for stability and ease of handling.

Several established methods exist for the synthesis of O-methylhydroxylamine. One common industrial method involves the O-alkylation of a hydroxylamine (B1172632) derivative. For example, acetone (B3395972) oxime can be O-methylated, and the resulting O-methylated oxime is subsequently hydrolyzed to yield methoxyamine. wikipedia.org

Another broad method is the methanolysis of hydroxylamine sulfonates. wikipedia.org This process involves reacting a hydroxylamine sulfonate salt with methanol (B129727) to produce O-methylhydroxylamine. Additionally, it can be prepared by reacting hydroxylamine with a methylating agent like dimethyl sulfate (B86663) after treatment with a reagent such as ethyl chloroformate. wikipedia.org The reduction of nitromethane (B149229) using zinc dust and ammonium (B1175870) chloride is another alternative route to produce related hydroxylamine derivatives. orgsyn.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for hydroxylamine and its derivatives. One innovative approach involves the selective hydrogenation of nitroaromatics using supported platinum catalysts. This method can produce N-aryl hydroxylamines in excellent yields under mild conditions (1 bar H₂, room temperature) and can be influenced by additives to enhance selectivity. rsc.org

Another green strategy focuses on the electrosynthesis of hydroxylamine. Recent research has demonstrated the electroreduction of nitrate (B79036) to hydroxylamine using specific catalysts. nih.gov One method utilizes a ketone-mediated process where hydroxylamine is captured in situ as an oxime to prevent over-reduction to ammonia. nih.govacs.org This allows for the accumulation of the hydroxylamine precursor, which can then be released by hydrolysis. nih.govacs.org A plasma-electrochemical cascade pathway has also been developed for synthesizing hydroxylamine directly from air and water at ambient conditions, offering a sustainable alternative to traditional methods that rely on ammonia. repec.org Furthermore, the use of oxidizing task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, represents another green approach for preparing substituted hydroxylamines from secondary amines, offering operational simplicity and high selectivity. organic-chemistry.org

Preparation of O-Methylhydroxylamine Derivatives

Condensation and Imine Formation Reactions

The most direct and traditional method for synthesizing 1-(2-fluoro-5-bromophenyl)-N-methoxymethanimine involves the direct condensation of 2-fluoro-5-bromobenzaldehyde with methoxyamine. scirp.org Typically, the reaction is conducted in a suitable organic solvent, such as ethanol (B145695), methanol, or dichloromethane.

When methoxyamine hydrochloride is used, a base (e.g., sodium acetate (B1210297), pyridine, or triethylamine) is required to neutralize the HCl and liberate the free methoxyamine for the reaction. The reaction can be performed at room temperature or with gentle heating to increase the reaction rate. To drive the reaction to completion, a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate may be added, or water can be removed azeotropically using a Dean-Stark apparatus, particularly with solvents like toluene. peerj.com

A representative laboratory procedure would involve stirring equimolar amounts of 2-fluoro-5-bromobenzaldehyde, methoxyamine hydrochloride, and a base like sodium acetate in ethanol at room temperature for several hours. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

Table 1: Typical Reaction Parameters for Direct Condensation

| Parameter | Condition | Purpose |

| Aldehyde | 2-fluoro-5-bromobenzaldehyde | Carbonyl precursor |

| Amine | Methoxyamine hydrochloride | Nitrogen source |

| Solvent | Ethanol, Methanol, Toluene | Reaction medium |

| Base | Sodium Acetate, Pyridine | Neutralizes HCl salt |

| Temperature | Room Temperature to Reflux | Controls reaction rate |

| Dehydrating Agent | Anhydrous MgSO₄, Dean-Stark | Removes water byproduct |

To enhance reaction rates, improve yields, and simplify purification, various catalytic systems have been developed for imine synthesis. These catalysts often function by activating the carbonyl group or facilitating the dehydration step.

Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are commonly employed to protonate the carbonyl oxygen, increasing its electrophilicity and susceptibility to nucleophilic attack. scirp.org However, the use of homogeneous catalysts can complicate product purification.

In recent years, heterogeneous catalysts have gained prominence due to their ease of separation and recyclability. peerj.com Polymer-supported catalysts are a significant class of these materials. For instance, Amberlyst® 15, a strongly acidic ion-exchange resin, has proven to be an effective and reusable catalyst for imine synthesis under solvent-free conditions. peerj.com Polyethylene imine (PEI) and its composites have also been explored for their catalytic performances in various organic reactions. taylorfrancis.com The use of such catalysts avoids tedious aqueous work-ups, as the catalyst can be simply filtered off from the reaction mixture.

Table 2: Comparison of Catalytic Systems for Imine Synthesis

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Homogeneous Acid | p-TsOH, H₂SO₄ | Inexpensive, effective | Difficult to separate from product |

| Heterogeneous Solid Acid | Amberlyst® 15, Montmorillonite K-10 | Easily separable, reusable, mild conditions peerj.com | May have lower activity than homogeneous counterparts |

| Polymer-Supported | PEI-metal composites, Phosphine (B1218219) polymers | High catalyst recovery, suitable for flow chemistry taylorfrancis.comacs.orgmdpi.com | Potential for leaching, polymer compatibility issues acs.org |

| Metal Oxide | Molecular Mo oxide | High selectivity and efficiency, recyclable bohrium.com | Potential for metal contamination in the product |

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly procedures for imine synthesis that minimize or eliminate the use of hazardous organic solvents. jocpr.comjocpr.comchemistryviews.org

Solvent-free synthesis, often referred to as neat reaction, involves mixing the reactants directly, sometimes with grinding, to initiate the reaction. jocpr.com This approach is economically and environmentally advantageous, often leading to higher yields, shorter reaction times, and simplified work-up procedures. scirp.orgjocpr.com For the synthesis of this compound, this could involve grinding the aldehyde and methoxyamine salt with a catalytic amount of a solid acid. jocpr.com

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times. acs.org Under solvent-free conditions, microwave irradiation can promote the condensation of aldehydes and amines efficiently, often yielding pure products in minutes without the need for further purification. acs.org

The use of alternative, non-toxic solvents is also a key strategy. Supercritical carbon dioxide (sc-CO₂) has been used as a "traceless" solvent and promoter for imine synthesis. chemistryviews.org In this medium, the water byproduct forms carbonic acid with CO₂, which autocatalyzes the reaction, and the final product is easily isolated in crystalline form by simply releasing the pressure. chemistryviews.org

The carbon-nitrogen double bond in this compound restricts rotation, leading to the possibility of geometric isomers, designated as E and Z. studymind.co.uk The stereochemical outcome of the synthesis is influenced by both thermodynamic and kinetic factors.

The relative stability of the E and Z isomers is determined by steric and electronic interactions between the substituents on the C=N bond. For the target molecule, the substituents are the 2-fluoro-5-bromophenyl group and a hydrogen atom on the carbon, and the methoxy (B1213986) group and a lone pair on the nitrogen. Generally, the E isomer, where the larger groups (2-fluoro-5-bromophenyl and methoxy) are on opposite sides of the double bond, is expected to be thermodynamically more stable due to reduced steric hindrance.

The isomerization between E and Z forms can occur via a planar inversion mechanism at the nitrogen atom or through a rotational mechanism around the C=N bond. researchgate.net The energy barrier for this interconversion can be significant, sometimes allowing for the isolation of a single isomer if the reaction is kinetically controlled. nih.govunimi.it Reaction conditions such as temperature and solvent polarity can influence the isomerization barrier and the final E/Z ratio. nih.gov For instance, higher temperatures can provide sufficient energy to overcome the isomerization barrier, leading to a product mixture that reflects the thermodynamic equilibrium. nih.gov

Isolation and Purification Techniques for Academic Characterization

Following the synthesis, a systematic procedure is required to isolate the crude product and purify it to a degree suitable for academic characterization and further use.

The initial work-up typically involves removing any solid catalyst by filtration. If the reaction was conducted in a solvent, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is often redissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and washed with water or brine to remove any water-soluble impurities, like inorganic salts. acs.org The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude imine.

Purification of the crude product is commonly achieved by one of two methods:

Recrystallization: This technique is effective if the imine is a solid at room temperature. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or hexane) and allowed to cool slowly. jocpr.comscirp.org The pure compound crystallizes out, leaving impurities behind in the mother liquor.

Column Chromatography: This is a versatile method for purifying both solid and liquid compounds. The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is passed through the column to separate the components based on their differing polarities. scirp.org

Once purified, the identity and purity of this compound are confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the presence of the characteristic imine proton (CH=N) and the connectivity of atoms. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, with the C=N stretching vibration typically appearing in the 1690-1640 cm⁻¹ region. jocpr.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. jocpr.com

Chemical Reactivity and Transformation Pathways of 1 2 Fluoro 5 Bromophenyl N Methoxymethanimine

Nucleophilic Addition Reactions at the Imine Carbon

The carbon-nitrogen double bond of the imine group is polarized, rendering the imine carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the functionalization of the methanimine (B1209239) moiety.

Addition of Carbon Nucleophiles (e.g., Organometallics, Enolates)

The formation of new carbon-carbon bonds can be achieved through the addition of carbon-based nucleophiles to the imine carbon.

Organometallic Reagents: Organolithium and Grignard reagents are expected to readily add across the C=N bond. This reaction would yield a lithium or magnesium salt of the corresponding N-methoxy amine, which upon aqueous workup, would provide the secondary amine product. The general transformation is a powerful tool for introducing alkyl, vinyl, or aryl groups adjacent to the nitrogen atom.

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds, are excellent nucleophiles for addition to imines. libretexts.orgcsbsju.edu This reaction, analogous to the aldol (B89426) addition, would result in the formation of a β-amino carbonyl compound after hydrolysis of the N-O bond. libretexts.org The reaction typically proceeds under basic conditions to generate the enolate, which then attacks the electrophilic imine carbon. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Addition of Heteroatom Nucleophiles (e.g., Hydrides, Amines, Alcohols)

Nucleophiles containing heteroatoms can also add to the imine, leading to reduction or the formation of aminals.

Hydrides: The imine functionality is readily reduced by complex metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) can effectively reduce the C=N double bond to a C-N single bond, yielding the corresponding N-methoxy-N-methyl amine. nih.govuop.edu.pkdavuniversity.org This transformation involves the transfer of a hydride ion to the imine carbon, followed by protonation. uop.edu.pk

Amines and Alcohols: The addition of primary or secondary amines to the imine is a reversible process that would lead to the formation of an aminal (a molecule with two amino groups attached to the same carbon). rsc.orglibretexts.orglibretexts.orgunizin.orgopenstax.org Similarly, alcohols could add reversibly under acidic or basic catalysis to form a hemiaminal ether. These reactions are typically equilibrium-driven, and the products are often less stable than the starting imine, requiring specific conditions to favor their formation.

Asymmetric Induction in Nucleophilic Additions

Asymmetric synthesis of chiral amines can be achieved through the nucleophilic addition to the imine functionality. Since 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine is an achiral substrate, achieving enantioselectivity requires the use of a chiral reagent or catalyst. youtube.com

Strategies for asymmetric induction include:

Chiral Nucleophiles: The use of a pre-formed, enantiomerically pure organometallic reagent or enolate.

Chiral Catalysts: Employing a chiral Lewis acid or Brønsted acid to coordinate to the imine nitrogen, creating a chiral environment that directs the approach of an achiral nucleophile to one face of the C=N bond. nih.govnih.gov

Chiral Auxiliaries: While not directly applicable to this substrate, a common strategy involves attaching a chiral auxiliary to the nitrogen atom of the imine, which is not present here.

Successful application of these methods would lead to the formation of diastereomeric transition states, resulting in one enantiomer of the product amine being formed in excess. youtube.comyoutube.com

Reactions Involving the Halogenated Phenyl Ring

The 2-fluoro-5-bromophenyl ring offers two distinct sites for modification: the carbon-bromine bond and the C-H bonds ortho to the existing substituents.

Metal-Mediated Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in oxidative addition to Palladium(0) than the more robust C-F bond, ensuring high selectivity for reactions at the bromo position.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govmdpi.comclaremont.edu This method is highly effective for forming biaryl structures.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgmdpi.com This reaction would yield a stilbene-like derivative where the bromine atom is replaced by a substituted vinyl group.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. ucsb.edusoton.ac.ukorganic-chemistry.orgacs.orgpitt.edu The reaction is typically catalyzed by both palladium and copper(I) species and requires a base.

Table 1: Representative Conditions for Cross-Coupling Reactions This table presents typical, not experimentally verified, conditions for the specified substrate.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid |

| Heck | Pd(OAc)₂ (1-5%) | P(o-tolyl)₃ (2-10%) | Et₃N | DMF or MeCN | Alkene (e.g., Styrene) |

| Sonogashira | PdCl₂(PPh₃)₂ (1-3%) | None | Et₃N | THF | Terminal Alkyne |

| CuI (1-5%) |

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org

In this compound, both the fluorine atom and the N-methoxymethanimine group can potentially act as DMGs.

Fluorine as a DMG: The fluorine atom is a known, moderately effective DMG. It would direct lithiation to the C6 position.

Imine as a DMG: The nitrogen atom of the imine, through its ability to coordinate to the lithium base, could also direct metalation to the adjacent C6 position.

Given that both groups would direct to the same C6 position, a highly regioselective lithiation at this site is anticipated upon treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA). nih.gov The resulting organolithium species can be trapped with a variety of electrophiles to introduce new substituents.

Table 2: Potential Functionalizations via Directed Ortho Metalation at C6 This table presents potential, not experimentally verified, outcomes for the specified substrate.

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Carbonyl Compound | Carbon dioxide (CO₂) | -COOH |

| N,N-Dimethylformamide (DMF) | -CHO | |

| Acetone (B3395972) | -C(OH)(CH₃)₂ | |

| Alkylating Agent | Iodomethane (CH₃I) | -CH₃ |

| Halogenating Agent | Hexachloroethane (C₂Cl₆) | -Cl |

Nucleophilic Aromatic Substitution (SNAr) Potential of Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. stackexchange.com

The aromatic ring of this compound possesses two potential leaving groups: a fluorine atom at the C2 position and a bromine atom at the C5 position. A well-established principle in SNAr reactions, often termed the "element effect," dictates that the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. nih.gov This order is counterintuitive when compared to SN1 and SN2 reactions, where iodide is the best leaving group.

The enhanced reactivity of fluorine in SNAr is attributed to its high electronegativity. stackexchange.com This strong inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step, thereby lowering the activation energy of the reaction. stackexchange.com The strength of the carbon-halogen bond, which is strongest for C-F, is less important because this bond is broken in the fast, second step of the reaction.

Given these principles, nucleophilic attack on this compound is predicted to occur selectively at the C2 position, leading to the displacement of the fluoride (B91410) ion. The bromine at the C5 position would be significantly less reactive under typical SNAr conditions. nih.gov A variety of nucleophiles, such as alkoxides, amines, and thiolates, could potentially be employed to achieve this transformation, yielding a range of 2-substituted-5-bromo-phenyl derivatives.

Table 1: Comparison of Fluorine and Bromine as Leaving Groups in SNAr Reactions

| Feature | Fluorine (F) | Bromine (Br) | Rationale for SNAr Reactivity |

| Electronegativity | ~3.98 | ~2.96 | Higher electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate via the inductive effect, accelerating the rate-determining step. stackexchange.com |

| C-Ar Bond Strength | ~540 kJ/mol | ~357 kJ/mol | Bond strength is not a primary factor as C-X bond cleavage occurs in the fast, non-rate-determining elimination step. |

| Leaving Group Ability (in SN1/SN2) | Poor | Good | Based on the stability of the halide anion. This trend is not followed in SNAr. |

| Predicted Reactivity in SNAr | High | Low | The stabilization of the intermediate is the dominant factor, making fluoride the superior leaving group. nih.gov |

Transformations at the Imine Nitrogen and Methoxy (B1213986) Group

The N-methoxymethanimine group, an O-methyl oxime ether, is the primary site for several key chemical transformations, including hydrolysis, reduction, and oxidation.

The hydrolysis of imines and their derivatives, such as N-methoxymethanimines, is a fundamental reaction that cleaves the C=N double bond, typically under acidic conditions. viu.ca The reaction regenerates the parent carbonyl compound and the corresponding amine derivative. For this compound, hydrolysis would yield 2-fluoro-5-bromobenzaldehyde and methoxyamine.

The mechanism is essentially the reverse of imine formation. It begins with the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. youtube.com This is followed by a series of proton transfers, culminating in the elimination of methoxyamine and the formation of the protonated carbonyl group, which is then deprotonated to give the final aldehyde product.

The kinetics of the hydrolysis are often dependent on the pH of the solution. rsc.orgnih.gov The reaction is generally catalyzed by acid, as protonation of the nitrogen is a key initial step. ncert.nic.in

The carbon-nitrogen double bond of the imine functional group can be readily reduced to a carbon-nitrogen single bond, yielding the corresponding N-alkoxy amine. This transformation can be achieved using various reducing agents.

Common methods include catalytic hydrogenation over metal catalysts like Palladium (Pd) or Platinum (Pt), or treatment with hydride reagents. bohrium.commdpi.com Among hydride reagents, sodium borohydride (NaBH₄) is effective, while milder reagents like sodium cyanoborohydride (NaBH₃CN) offer enhanced selectivity, particularly for in-situ reductions where an aldehyde is converted to an amine in one pot (reductive amination).

For this compound, catalytic hydrogenation or reduction with a suitable hydride reagent would be expected to produce N-((2-fluoro-5-bromophenyl)methyl)methoxyamine. researchgate.net The choice of reagent can be critical to avoid the reduction of other functional groups, although the aromatic halogens are generally stable to hydride reagents.

Table 2: Common Reagents for the Reduction of Imines and Oxime Ethers

| Reagent | Type | Typical Conditions | Notes |

| H₂/Pd, Pt, Ni | Catalytic Hydrogenation | H₂ gas, metal catalyst, various solvents (e.g., EtOH, EtOAc) | Highly effective but can sometimes lead to N-O bond cleavage as a side reaction. bohrium.commdpi.com |

| Sodium Borohydride (NaBH₄) | Hydride Transfer | Protic solvents (e.g., MeOH, EtOH) | A common and cost-effective reagent. Can also reduce aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Hydride Transfer | Slightly acidic pH, protic solvents | Milder than NaBH₄; selectively reduces iminium ions over carbonyls. |

| Lithium Aluminium Hydride (LiAlH₄) | Hydride Transfer | Aprotic solvents (e.g., THF, Et₂O) | Very powerful and reactive; will also reduce many other functional groups. |

The oxidation of N-methoxymethanimines is a less common transformation compared to hydrolysis or reduction. However, photochemical methods can induce oxidative reactions. Studies on oxime ethers have shown that photosensitized reactions, for instance in the presence of a sensitizer (B1316253) like chloranil, can lead to the formation of radical cations. acs.orgacs.org

The subsequent fate of this radical cation intermediate depends on the reaction conditions. In the presence of a nucleophilic solvent like methanol (B129727), the radical cation can be trapped. acs.org In non-nucleophilic solvents, the reaction pathway may involve proton transfer and subsequent cleavage. For some oxime ethers, photodegradation involves the cleavage of the N–O bond, leading to iminyl and alkoxyl radicals. researchgate.net The primary photochemical process for many oxime ethers is often E/Z (syn/anti) isomerization. acs.orgrsc.org

Applying these principles to this compound, photoinduced oxidation could potentially lead to a complex mixture of products arising from N-O bond cleavage or reactions involving the aromatic ring, depending on the specific conditions employed.

Cycloaddition Reactions and Formation of Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The imine functionality, or derivatives thereof, can participate in such reactions, notably [3+2] cycloadditions, to form five-membered heterocycles. highfine.comuchicago.edu

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile. While the N-methoxymethanimine itself is not a classic 1,3-dipole, it can be a precursor to one or act as the dipolarophile. For instance, related imine systems can be converted in situ into azomethine ylides (a type of 1,3-dipole) which then react with dipolarophiles like alkenes or alkynes to yield pyrrolidine (B122466) derivatives. youtube.com

Alternatively, the C=N bond of this compound could act as the dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides or nitrones. youtube.com Reaction with a nitrile oxide, for example, would be expected to form a 1,2,4-oxadiazoline ring system. Such cycloaddition strategies provide a versatile route to complex nitrogen-containing heterocyclic structures that are prevalent in medicinal chemistry. highfine.comcas.cn

Rearrangement Reactions

The most prominent rearrangement reaction for oximes and their derivatives is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed conversion of an oxime into an amide. byjus.com The key step is the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.org

For this compound, which is an O-methyl ether of an aldoxime, the migrating group would be the imine hydrogen. The rearrangement of aldoximes can lead to either primary amides or nitriles, depending on the conditions and the fate of the intermediate nitrilium ion. masterorganicchemistry.comchemistrysteps.com

Under acidic conditions, the methoxy group would be protonated to form a good leaving group. Subsequent migration of the hydrogen atom to the electron-deficient nitrogen would form a nitrilium ion. Trapping of this intermediate by water, followed by tautomerization, would result in the formation of the corresponding primary amide, N-(2-fluoro-5-bromophenyl)formamide. This rearrangement provides a pathway to transform the imine functionality into an amide, a common and important functional group in organic chemistry.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Fluoro 5 Bromophenyl N Methoxymethanimine

Elucidation of Conformational Preferences and Isomerism

The study of the energetics and interconversion of different spatial arrangements of atoms, or conformations, is crucial for understanding a molecule's properties. lumenlearning.comchemistrysteps.com For 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine, rotation around the single bonds, particularly the C(aryl)-C(imine) and N-O bonds, gives rise to various conformers. The relative stability of these conformers is influenced by steric hindrance and electronic effects.

The imine moiety (C=N) can exist as (E) and (Z) isomers. The energy barrier to interconversion is typically high enough to allow for the potential isolation of both isomers. The conformational preferences of the molecule are largely dictated by the orientation of the 2-fluoro-5-bromophenyl group relative to the N-methoxymethanimine portion. Staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. organicchemistrytutor.com The presence of bulky substituents like the bromine atom and the methoxy (B1213986) group will significantly influence the rotational energy landscape. lumenlearning.com Computational modeling, in conjunction with spectroscopic data, is often employed to map the potential energy surface and identify the most stable conformers.

Application of Advanced NMR Techniques for Structural Dynamics (e.g., NOESY, COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other through bonds, typically over two to three bonds. huji.ac.il For this compound, a ¹H-¹H COSY spectrum would reveal correlations between the protons on the aromatic ring, helping to confirm their relative positions. For instance, the proton at C6 would show a correlation to the proton at C4, and the proton at C4 would show a correlation to the proton at C3. huji.ac.ilresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are bonded. youtube.comslideshare.net This is particularly useful for determining stereochemistry and conformational preferences. youtube.com For the target molecule, NOESY can distinguish between the (E) and (Z) isomers of the imine. For example, in the (Z)-isomer, a cross-peak would be expected between the imine proton and the methoxy protons, whereas in the (E)-isomer, a correlation might be observed between the imine proton and the aromatic proton at C3, depending on the rotational conformation. youtube.comlibretexts.org

| Technique | Information Provided | Expected Application for this compound |

| COSY | Through-bond proton-proton couplings | Confirming the connectivity of the aromatic protons. |

| NOESY | Through-space proton-proton interactions | Distinguishing between (E) and (Z) isomers; determining preferred rotational conformations. |

Mechanistic Probing via Spectroscopic Monitoring of Reactions

The formation of the imine can be monitored in real-time using spectroscopic techniques to understand the reaction kinetics and mechanism. Both Raman and NMR spectroscopy have been effectively used for monitoring imine synthesis. researchgate.netkoreascience.krsemanticscholar.orgresearchgate.net

For the synthesis of this compound from 2-fluoro-5-bromobenzaldehyde and N-methoxymethanamine, the reaction progress can be followed by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum. researchgate.netnih.gov Similarly, changes in the vibrational spectra, such as the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine, can be tracked using IR or Raman spectroscopy. koreascience.kr This allows for the determination of reaction rates and the identification of any potential intermediates. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique would unambiguously determine the bond lengths, bond angles, and the absolute configuration of this compound. Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions. nih.gov

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.orgnih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.govijres.org The strength of the halogen bond generally follows the trend I > Br > Cl > F. wikipedia.org

In the crystal structure of this compound, the bromine atom is a potential halogen bond donor. nih.govprinceton.edu It could interact with electron-rich atoms on neighboring molecules, such as the oxygen of the methoxy group or the nitrogen of the imine, influencing the crystal packing. nih.govnih.gov The fluorine atom is less likely to participate in strong halogen bonding due to its high electronegativity. ijres.org

Pi-stacking is another important non-covalent interaction that involves the attractive interaction between aromatic rings. wikipedia.orgnih.gov In the solid state, the 2-fluoro-5-bromophenyl rings of adjacent molecules may arrange in a parallel-displaced or T-shaped orientation to maximize attractive electrostatic interactions. wikipedia.orgresearchgate.net The presence of electron-withdrawing fluorine and bromine atoms can influence the quadrupole moment of the aromatic ring and affect the nature of these π-π interactions. mdpi.comnih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

| Interaction Type | Description | Potential Role in the Crystal Structure |

| Halogen Bonding | An attractive interaction between the σ-hole of a halogen and a nucleophile. wikipedia.orgnih.gov | The bromine atom could form halogen bonds with oxygen or nitrogen atoms of adjacent molecules, directing the crystal packing. nih.govnih.gov |

| Pi-Stacking | Non-covalent interaction between aromatic rings. wikipedia.org | The phenyl rings may stack in parallel-displaced or T-shaped arrangements, contributing to the stability of the crystal lattice. researchgate.netnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. wikipedia.org These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C=N imine stretch, C-O stretching of the methoxy group, and various vibrations associated with the substituted aromatic ring. ias.ac.inacs.org The C-F and C-Br stretching vibrations would also be present at their characteristic frequencies. acs.org The positions of these bands can be influenced by the electronic environment and the specific conformation of the molecule. nih.gov By comparing the experimental spectra with theoretical calculations for different conformers, it is possible to gain insight into the most populated conformational state in the sample. acs.orgnih.gov

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| C=N Stretch (Imine) | 1640 - 1690 |

| C-O Stretch (Methoxy) | 1050 - 1150 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 600 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry for Reaction Monitoring and High-Resolution Product Identification

Following an extensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the mass spectrometry analysis of the specific compound this compound. Detailed research findings, including data on its use in reaction monitoring and high-resolution product identification, are not present in the accessible scientific domain.

Therefore, the generation of an article with detailed, scientifically accurate content, including data tables and specific research findings as requested, is not possible at this time. The creation of such an article would require primary research and experimental data that are not currently published.

Computational and Theoretical Chemistry Studies on 1 2 Fluoro 5 Bromophenyl N Methoxymethanimine

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO orbitals, Charge Distribution)

The electronic structure is fundamental to a molecule's chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govsemanticscholar.org

For 1-(2-fluoro-5-bromophenyl)-N-methoxymethanimine, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed across the C=N-O methoxymethanimine moiety, which acts as an electron-accepting group. This distribution facilitates charge transfer interactions within the molecule. nih.gov The presence of electronegative fluorine and bromine atoms significantly influences the charge distribution across the aromatic ring.

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capacity |

| ELUMO | -1.2 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Electrostatic Potential, Dipole Moment)

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative fluorine, oxygen, and nitrogen atoms, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Expected Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 | High reactivity and polarizability |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV | Propensity to accept electrons |

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states (TS) and mapping potential energy surfaces. For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, computational methods can model the geometric and energetic pathway from reactants to products.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. These computational studies can distinguish between different possible mechanistic pathways, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a molecule with several rotatable bonds like this compound, this analysis can identify the most stable, low-energy conformations. researchgate.netnih.gov

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in solution, including its conformational changes and interactions with solvent molecules. This is particularly important for understanding how the molecular shape adapts in different environments.

Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations, often using DFT methods, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies. nih.govmdpi.com

Comparing calculated spectra with experimental ones helps in the definitive assignment of signals. For instance, calculated ¹⁹F NMR chemical shifts can be particularly useful in organofluorine chemistry to understand the electronic environment of the fluorine atom. nih.gov Similarly, calculated IR frequencies, when scaled appropriately, can match experimental spectra with high accuracy, aiding in the identification of functional groups and vibrational modes. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode of Vibration | Calculated Wavenumber (cm-1) |

|---|---|---|

| C=N | Stretching | 1650 |

| C-F | Stretching | 1250 |

| C-Br | Stretching | 680 |

| N-O | Stretching | 950 |

Solvation Effects on Reactivity and Structure

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can simulate the effects of a solvent environment. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.

Studies have shown that transitioning from the gas phase to an aqueous solution can significantly alter the conformational landscape of molecules. nih.gov Solvation can stabilize charged intermediates or transition states, thereby altering reaction rates and mechanisms. For this compound, calculations in different solvents would be essential to predict its behavior in various reaction conditions, providing a more realistic understanding of its chemical properties. materialsciencejournal.org

Applications in Synthetic Organic Chemistry

As a Building Block in Complex Molecule Synthesis (e.g., Heterocycles, Natural Product Intermediates)

The 2-fluoro-5-bromophenyl scaffold is a valuable starting point for the synthesis of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active compounds. The precursor, 5-bromo-2-fluorobenzaldehyde, serves as a key intermediate in the creation of diverse heterocyclic systems. For instance, this aldehyde is utilized in the synthesis of quinazoline (B50416) and indazole derivatives, which have been investigated as potential anti-cancer agents. nih.gov

The N-methoxymethanimine group in 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine offers a stable, protected form of the aldehyde, which can be unveiled under specific conditions or can participate directly in cyclization reactions. Oximes and their derivatives are versatile precursors for N-containing heterocycles. nsf.gov The N-O bond of the oxime moiety can be cleaved reductively or participate in cycloaddition reactions, making it a functional handle for constructing rings. The presence of the ortho-fluoro and para-bromo substituents provides additional reaction sites for further molecular elaboration, such as cross-coupling reactions.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Precursors

| Precursor | Heterocyclic Product | Potential Application | Reference(s) |

|---|---|---|---|

| 5-Bromo-2-fluorobenzaldehyde | Quinazoline derivatives | Anti-cancer agents | |

| 2-Bromo-5-fluorobenzaldehyde | Quinazolinone derivatives | Anti-tumor activity | nih.gov |

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are frequent participants in well-known MCRs like the Ugi, Biginelli, and Hantzsch reactions. The precursor, 2-fluoro-5-bromobenzaldehyde, is a suitable candidate for such transformations.

While specific MCRs involving this compound are not documented, its aldehyde precursor can be used. Alternatively, the imine-like nature of the target compound itself could allow it to participate in aza-Diels-Alder reactions or other cycloadditions within an MCR sequence. A recently developed copper-catalyzed multicomponent reaction, for instance, utilizes amines and aldehydes to construct α-aminoamide derivatives, offering an alternative to classical MCRs that use more hazardous reagents. nih.gov The 2-fluoro-5-bromophenyl moiety would be incorporated into the final product, imparting its specific electronic and steric properties.

Precursor to Chiral Auxiliaries or Ligands

Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Although this compound is not a conventional chiral auxiliary itself, its structural framework is relevant to the field. The development of chiral ligands for asymmetric catalysis often involves substituted aromatic rings to tune the steric and electronic environment of a metal center.

For example, research into asymmetric synthesis has utilized chiral vanadyl methoxide (B1231860) complexes bearing ligands with a 3-t-butyl-5-bromophenyl group. nih.gov These complexes have proven effective in catalyzing asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov This demonstrates that the bromo-substituted phenyl unit can be a component of a highly effective chiral ligand. Therefore, this compound could serve as a starting material for synthesizing novel chiral ligands, where the fluorine and bromine atoms modulate the ligand's electronic properties and provide handles for further functionalization.

Exploiting the Halogen Functionality in Functional Material Precursors

The presence of both fluorine and bromine atoms on the phenyl ring of this compound makes it an interesting candidate for the synthesis of precursors for functional materials. Fluorinated organic molecules are known for their unique properties, including high thermal stability and hydrophobicity, which are desirable in materials science.

The bromine atom serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of substituents, enabling the construction of conjugated systems, polymers, or other advanced materials. The C-Br bond can be used to link the aromatic core to other units, building up oligomers or polymers with tailored electronic or photophysical properties. While direct application of this specific methoxymethanimine in materials science is not established, its precursor aldehyde provides a clear pathway to such applications.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry and process development. The reactivity of benzaldehyde (B42025) oximes and their derivatives is known to be highly dependent on the nature of the substituents on the aromatic ring. nih.gov

Photochemical studies on a series of substituted benzaldehyde oximes have shown that the reaction mechanism and the resulting product distribution (aldehyde vs. nitrile) are governed by the electronic properties of the substituents. nih.govresearchgate.net The reaction can proceed via an electron-transfer mechanism for oximes with low oxidation potentials or a hydrogen atom transfer mechanism for those with higher oxidation potentials. nih.govresearchgate.net

This compound possesses a strongly electron-withdrawing fluorine atom and a moderately electron-withdrawing bromine atom. Based on established principles, these electron-accepting substituents would be expected to favor the formation of the corresponding nitrile (2-fluoro-5-bromobenzonitrile) under photoinduced electron-transfer conditions. nih.gov The synthesis of analogs with varied substitution patterns on the phenyl ring would allow for a systematic investigation of how electronic and steric effects influence the reactivity of the O-methyl oxime functionality, providing valuable data for designing predictable synthetic transformations.

Table 2: Predicted Influence of Substituents on Benzaldehyde Oxime Photoreactions

| Substituent Type | Effect on Benzene (B151609) Ring | Predicted Favored Product | Reaction Pathway | Reference |

|---|---|---|---|---|

| Electron-donating | Activates ring, lowers oxidation potential | Aldehyde | Electron Transfer-Proton Transfer | nih.govresearchgate.net |

| Electron-withdrawing | Deactivates ring, raises oxidation potential | Nitrile | Hydrogen Atom Transfer | nih.govresearchgate.net |

Advanced Derivatization and Functionalization Strategies

Site-Selective Functionalization of the Aryl Ring

The 2-fluoro-5-bromophenyl ring offers distinct sites for selective modification, primarily dictated by the electronic and steric influences of the existing substituents. The fluorine atom at the C2 position and the bromine atom at the C5 position serve as handles for a variety of transformations, including cross-coupling reactions and further substitutions.

The bromine atom is a particularly versatile site for functionalization. It is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce new aryl, vinyl, or amino groups at the C5 position, respectively. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions.

The fluorine atom, while generally less reactive in cross-coupling, significantly influences the reactivity of the aromatic ring. Its strong electron-withdrawing nature can activate adjacent positions for nucleophilic aromatic substitution (S N Ar) under specific conditions, although this is less common than functionalization at the bromine site. nih.govresearchgate.net Furthermore, the electronic properties of both halogens can direct electrophilic aromatic substitution, though the deactivated nature of the ring makes such reactions challenging. acs.org A more common strategy involves ortho-lithiation directed by a suitable group, which can enable functionalization at positions adjacent to the directing moiety. acs.org

Table 1: Potential Site-Selective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C5 |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand | Arylamine |

Stereoselective Transformations

The imine C=N double bond in 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine is a key target for stereoselective transformations. Asymmetric addition of nucleophiles across this bond can generate a new stereocenter, leading to the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals. acs.org

One prominent strategy involves the use of chiral catalysts. For instance, palladium-catalyzed asymmetric arylation of imines with arylboronic acids has emerged as a robust method for synthesizing chiral diarylmethylamines. acs.org By employing a chiral ligand in conjunction with a palladium catalyst, high enantioselectivity can be achieved. acs.org The reaction proceeds through a catalytic cycle involving transmetalation and migratory insertion, where the chiral environment dictates the facial selectivity of the nucleophilic attack on the imine carbon. acs.org

Another approach involves the use of chiral auxiliaries or reagents. While the N-methoxy group itself is not chiral, modifications to the imine or the use of chiral nucleophiles can induce stereoselectivity. The synthesis of fluorinated amino acids, for example, often relies on stereoselective steps where an imine or a related precursor is functionalized under chiral control. beilstein-journals.org

Palladium-Catalyzed C-H Functionalization Adjacent to the Imine Group

The imine group can act as an effective directing group for the ortho-C-H functionalization of the phenyl ring. nih.gov This strategy allows for the selective introduction of substituents at the C6 position, a transformation that is difficult to achieve through classical electrophilic substitution. The nitrogen atom of the imine coordinates to the palladium catalyst, positioning it in close proximity to the C-H bond at the C6 position. nih.govresearchgate.net This coordination facilitates the cleavage of the C-H bond via a cyclometalation step, forming a palladacycle intermediate. epfl.ch

This palladacycle can then react with a variety of coupling partners, leading to the formation of new C-C or C-heteroatom bonds at the ortho position. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalization of the aromatic ring (e.g., halogenation or borylation). nih.gov The versatility of palladium catalysis allows for a wide range of functional groups to be installed, including aryl, alkyl, and amino groups. nih.govwpi.edu The choice of oxidant, ligand, and reaction conditions is critical for controlling the catalytic cycle and achieving high efficiency. epfl.ch

Controlled Cleavage and Regeneration of the Imine Moiety

The N-methoxymethanimine group often serves as a protecting group for the parent carbonyl compound, 2-fluoro-5-bromobenzaldehyde. Its controlled cleavage is a crucial step to unmask the aldehyde functionality after other molecular modifications have been performed. The regeneration of carbonyls from imines or oximes can be achieved under various conditions, ranging from hydrolytic to oxidative methods. scielo.br

Mild oxidative cleavage methods are often preferred to avoid harsh acidic conditions that could compromise other sensitive functional groups in the molecule. ru.nldatapdf.com Several reagents have been developed for this purpose, offering high yields and selectivity. For example, N-halo reagents such as N-bromosuccinimide (NBS) and N-bromophthalimide (NBPI) have proven effective for the deoximation and cleavage of related imine derivatives under neutral or microwave-assisted conditions. scielo.brresearchgate.net These methods are often rapid and result in clean conversions with easy work-up procedures. scielo.brresearchgate.net Another green chemistry approach involves using recoverable promoters like cupric chloride dihydrate (CuCl₂·2H₂O), which catalyzes the hydrolysis of the C=N bond efficiently. organic-chemistry.org

Table 2: Reagents for Cleavage of Imine/Oxime Moieties

| Reagent | Conditions | Advantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | Neutral, mild | High selectivity, good to excellent yields. researchgate.net |

| N-Bromophthalimide (NBPI) | Acetone (B3395972)/water, microwave | Very short reaction times, high yields, reusable reagent. scielo.br |

| Cupric Chloride (CuCl₂·2H₂O) | Acetonitrile/water, reflux | Mild, high yields, environmentally friendly, recoverable promoter. organic-chemistry.org |

| Periodic Acid (H₅IO₆) | Aqueous | Mild and efficient for N-PMP deprotection, adaptable for one-pot sequences. ru.nl |

| Oxalyl Chloride | Methanol (B129727), room temperature | Mild conditions, suitable for sensitive substrates. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic methodologies for 1-(2-fluoro-5-bromophenyl)-N-methoxymethanimine will likely focus on improving efficiency, sustainability, and cost-effectiveness. Current synthetic approaches may rely on traditional methods that can be resource-intensive. Future research could explore:

Catalytic C-H Activation: Direct functionalization of the aromatic ring could provide a more atom-economical route to the parent aldehyde or ketone, which is a likely precursor to the N-methoxyimine. This would avoid the need for pre-functionalized starting materials.

Green Solvents and Reagents: Investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis. Additionally, employing more environmentally benign reagents for the imine formation would be a key area of research.

Photoredox Catalysis: The use of visible-light-mediated reactions could offer milder reaction conditions and unique reactivity patterns for the synthesis of this compound and its derivatives.

Exploration of Asymmetric Catalysis with this compound as Substrate

The N-methoxyimine moiety in this compound is a prochiral center, making it an interesting substrate for asymmetric catalysis to generate chiral amines, which are valuable building blocks in medicinal chemistry. Future research in this area could involve:

Asymmetric Reduction: The development of catalytic systems for the enantioselective reduction of the C=N bond to produce chiral methoxyamines. This could involve transition-metal catalysts with chiral ligands or organocatalysts.

Asymmetric Addition Reactions: The carbon atom of the imine is electrophilic and could be a target for asymmetric nucleophilic additions. This could lead to the synthesis of a variety of chiral α-substituted amines. The prevalence and significance of asymmetric catalysis have been demonstrated in the synthesis of various pharmaceutical compounds. mdpi.com

Enantioselective Cycloaddition Reactions: The imine could potentially participate in cycloaddition reactions, and the development of chiral catalysts could control the stereochemistry of the resulting cyclic products.

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis of this compound into a continuous flow process could be a significant advancement. Research in this area might focus on:

Development of a Continuous Synthesis Process: Designing a multi-step flow sequence for the synthesis of the target compound, potentially starting from simple precursors. This would involve optimizing reaction conditions such as temperature, pressure, and residence time for each step.

In-line Purification and Analysis: Incorporating in-line purification techniques, such as solid-phase extraction or membrane separation, to isolate the product continuously. Real-time analytical methods, like HPLC or NMR, could be integrated for process monitoring.

Hazardous Reaction Management: Some steps in the synthesis may involve hazardous reagents or intermediates. Flow chemistry can mitigate these risks by using small reaction volumes and providing precise control over reaction parameters.

Detailed Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future mechanistic studies could include:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to investigate transition states, reaction intermediates, and reaction pathways for various transformations of the compound. This can provide insights into the role of the fluorine and bromine substituents on the reactivity of the molecule.

Kinetic Studies: Experimental kinetic studies can help to elucidate reaction orders, activation energies, and the influence of catalysts and reaction conditions on the reaction rates.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, could allow for the direct observation and characterization of transient intermediates in reactions involving the title compound. The discovery, structure-activity relationship, and mechanistic studies of related compounds often reveal key insights into their chemical behavior. researchgate.net

Design of Smart Reagents Derived from the Compound

The unique combination of functional groups in this compound makes it a promising platform for the design of "smart" reagents with tailored reactivity. These reagents could be designed to respond to specific stimuli or to participate in complex chemical transformations with high selectivity. Potential avenues for research include:

Photoresponsive Reagents: The aromatic ring could be further functionalized with photo-labile groups, allowing for the controlled release of a reactive species upon irradiation with light of a specific wavelength.

Fluorinated Building Blocks: The presence of a fluorine atom can significantly impact the properties of a molecule. nih.gov This compound could serve as a precursor for the synthesis of more complex fluorinated molecules for applications in materials science and pharmaceuticals. researchgate.net

Pro-drug Design: In a medicinal chemistry context, the N-methoxyimine could be part of a pro-drug strategy, where the active drug is released under specific physiological conditions.

Q & A

Basic: What safety protocols should be followed when handling 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine in laboratory settings?

Answer:

Researchers must adhere to strict safety measures due to the compound’s halogenated aromatic structure and potential reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate halogenated waste for specialized disposal to avoid environmental contamination. Partner with certified waste treatment agencies for compliant disposal .

- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical for structural confirmation:

- 1H/13C NMR: Identify methoxy (δ ~3.8 ppm) and imine (δ ~8.5 ppm) protons. Bromine and fluorine substituents induce deshielding in adjacent aromatic protons .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with isotopic patterns from bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy: Detect imine C=N stretches (~1640–1620 cm⁻¹) and aromatic C-F/C-Br vibrations (~1100–500 cm⁻¹) .

Advanced: How do electron-withdrawing substituents (e.g., -Br, -F) influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 2-fluoro-5-bromo substitution pattern enhances electrophilicity at specific positions:

- Ortho-Fluorine Effect: The fluorine atom at position 2 directs electrophilic substitution to the para position via steric and electronic effects, as seen in analogous triazine derivatives .

- Bromine as a Leaving Group: The bromine at position 5 facilitates Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Reaction optimization (e.g., Pd(OAc)₂, SPhos ligand, 80°C) achieves >85% yield in model systems .

- Methoxyimine Stability: The N-methoxymethanimine group stabilizes intermediates during catalysis but may require protection under acidic conditions .

Advanced: How can researchers resolve contradictions in observed spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Methodological strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., imine-enamine tautomerism) by observing signal coalescence at elevated temperatures .

- Computational Validation: Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous signals .

- X-ray Crystallography: Resolve structural ambiguities definitively, as demonstrated for fluorinated imine analogs .

Advanced: What synthetic routes optimize the yield of this compound?

Answer:

High-yield synthesis involves:

- Stepwise Functionalization:

- Purification: Use silica gel chromatography (hexane:EtOAc 4:1) to isolate the product (purity >98%) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Stability studies on analogous imines reveal:

- Acidic Conditions (pH <3): Rapid hydrolysis of the methoxyimine group to ketones occurs, necessitating neutral or mildly basic buffers .

- Thermal Stability: Decomposition initiates at 120°C (TGA data), suggesting storage at ≤4°C in inert atmospheres .

- Light Sensitivity: UV exposure (λ <400 nm) accelerates degradation; amber glassware is recommended .

Advanced: What strategies mitigate side reactions during functionalization of the aromatic ring?

Answer:

- Protecting Groups: Temporarily protect the imine with Boc (tert-butyloxycarbonyl) during electrophilic substitutions .

- Metalation Control: Use LDA (lithium diisopropylamide) at -78°C to direct deprotonation to the meta position relative to fluorine .

- Catalyst Screening: Employ Pd/Cu bimetallic systems for selective C-H activation, reducing homocoupling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.